3-phenyl-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
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Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, phenyl groups can undergo electrophilic aromatic substitution reactions, and oxadiazole rings can participate in nucleophilic substitution reactions .Scientific Research Applications
Computational and Pharmacological Potential
The computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(p-N-acetylaminophenoxyacetylpyrazole and its analogs, was extensively explored. These compounds demonstrated binding and moderate inhibitory effects across various assays, indicating their potential in tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory applications. Specifically, the derivatives showed good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects, and highlighted their antioxidant potential with promising EC50 values (Faheem, 2018).
Spectroscopic Analyses and Anti-tubercular Activity
Spectroscopic analyses (FT-IR and NMR) and vibrational studies of condensed oxadiazole and pyrazine derivatives, including structural analyses, demonstrated these compounds' significant potential as novel materials with notable anti-tubercular activity. Their chemical reactivity and molecular docking study suggest these derivatives as candidates for further exploration as anti-cancer drugs, emphasizing their importance in the design of new therapeutic agents (El-Azab et al., 2018).
Antimicrobial and Antioxidant Potentials
A study focusing on the synthesis and characterization of 2-phenyl-5-(1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1, 3, 4-oxadiazole scaffolds assessed their medicinal potentials. These compounds displayed significant antimicrobial and strong antioxidant activity, suggesting their utility in developing new antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).
properties
IUPAC Name |
3-phenyl-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-3-7-12(8-4-1)15-14(11-18-20-15)17-19-16(21-22-17)13-9-5-2-6-10-13/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYJTSSHUAJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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